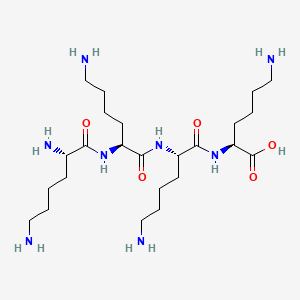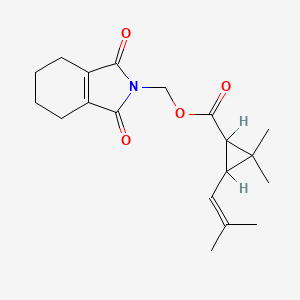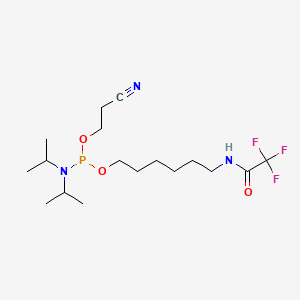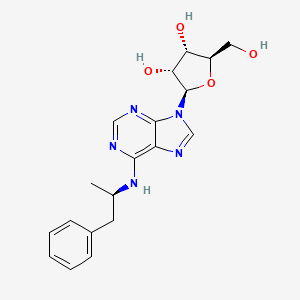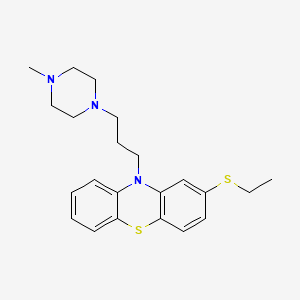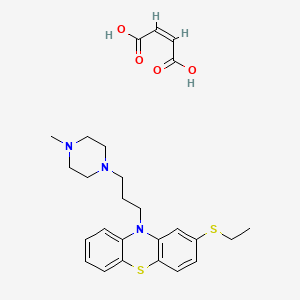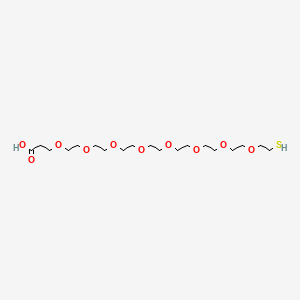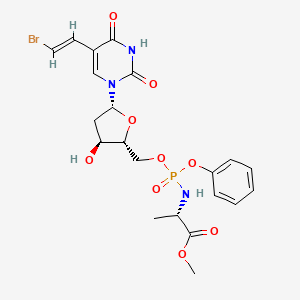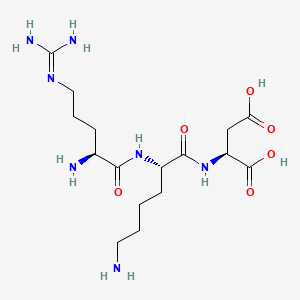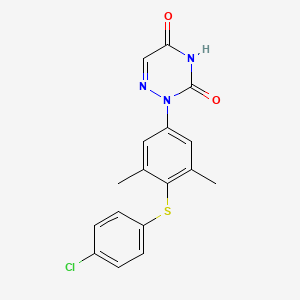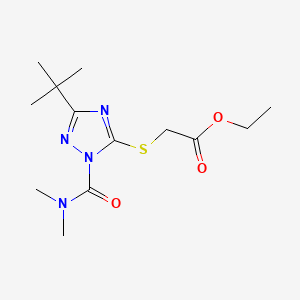
Triazamat
Übersicht
Beschreibung
Triazamate is a triazole insecticide . It is structurally defined as a 1H-1,2,4-triazole which is substituted at positions 1, 3, and 5 by N,N-dimethylaminocarbonyl, tert-butyl, and (2-ethoxy-2-oxoethyl)sulfanediyl groups, respectively .
Synthesis Analysis
The synthesis of triazine derivatives, which include triazamate, has been extensively studied. The literature demonstrates various synthetic routes for a variety of triazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis
Triazamate has a molecular formula of C13H22N4O3S . It is a compound with a triazole ring, which is substituted with different functional groups .Chemical Reactions Analysis
Triazoles, including triazamate, are building blocks that have provided a new dimension to the design of biologically important organic molecules . They undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
Triazamate is a light tan solid with a melting point of 60°C . It has a vapor pressure of 4.8 x 10^-6 torr and is soluble in methylene chloride and ethyl acetate but has a solubility of less than 1% in water .Wissenschaftliche Forschungsanwendungen
Insektizid für den Pflanzenschutz
Triazamat ist ein Insektizid, das zur Bekämpfung von Blattläusen auf einer Vielzahl von Nutzpflanzen eingesetzt wird . Es ist besonders wirksam gegen Schädlinge wie die Schwarze Bohnenlaus, die Zuckerrübenwurzellaus und die Pfirsich-Kartoffel-Blattlaus . Es wird häufig auf Kulturen wie Zuckerrüben, Kartoffeln, Baumwolle, Zierpflanzen und Äpfeln eingesetzt .
Verbleib in der Umwelt
This compound hat einen moderaten Verbleib in der Umwelt. Es ist mäßig mobil im Abfluss, was bedeutet, dass es sich in der Umwelt bewegen und möglicherweise Nicht-Zielorganismen beeinträchtigen kann .
Ökotoxizität
This compound hat eine hohe Ökotoxizität, insbesondere für Vögel und Daphnia (eine Gattung kleiner planktonischer Krebstiere). Dies bedeutet, dass es für diese Organismen schädlich sein kann, wenn sie ihm ausgesetzt sind .
Auswirkungen auf die menschliche Gesundheit
This compound hat eine hohe akute Toxizität für Säugetiere, was bedeutet, dass es für Menschen und andere Säugetiere schädlich oder tödlich sein kann, wenn es eingenommen oder über die Haut aufgenommen wird .
Widerstandsmanagement
Es wurden Untersuchungen über die Wirkung von this compound auf resistente Myzus persicae (eine Blattlausart) auf Zuckerrüben unter Freilandkäfigen durchgeführt . Dies deutet darauf hin, dass this compound im Rahmen einer Resistenzmanagementstrategie zur Kontrolle von Blattlauspopulationen eingesetzt werden könnte.
Vergleichende Wirksamkeitsstudien
Studien haben die Toxizität und Wirksamkeit von this compound gegen die Kohllaus, Lipaphis erysimi, mit anderen Insektiziden wie Lambda-Cyhalothrin und Imidacloprid verglichen . Diese Studien helfen, die effektivsten Insektizide zur Bekämpfung bestimmter Schädlinge zu ermitteln.
Safety and Hazards
Triazamate is classified as having acute toxicity, both orally and through inhalation . It is also classified as causing serious eye irritation and being very toxic to aquatic life . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
Triazamate is a triazole insecticide . Its primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine into choline and acetic acid .
Mode of Action
Triazamate acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the postsynaptic neuron, causing over-excitation of the nervous system .
Biochemical Pathways
The inhibition of AChE disrupts the normal functioning of the cholinergic system, a critical biochemical pathway involved in nerve signal transmission . The accumulation of acetylcholine leads to continuous nerve impulses, which can cause paralysis and eventually death in insects .
Result of Action
The primary molecular effect of Triazamate is the inhibition of AChE, leading to an overstimulation of the nervous system . On a cellular level, this can cause paralysis and eventually death in the affected insects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triazamate. For instance, its mobility in the environment can affect its distribution and uptake by target organisms . .
Eigenschaften
IUPAC Name |
ethyl 2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-7-20-9(18)8-21-11-14-10(13(2,3)4)15-17(11)12(19)16(5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNFWVNSBIXGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NN1C(=O)N(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034307 | |
| Record name | Triazamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112143-82-5, 110895-43-7 | |
| Record name | Triazamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112143-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triazamate [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112143825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triazamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(N,N-dimethylcarbamoyl)-3-tert-butyl-5-carbethoxymethylthio-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetic acid, 2-[[1-[(dimethylamino)carbonyl]-3-(1,1-dimethylethyl)-1H-1,2,4-triazol-5-yl]thio]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAZAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4914SW93T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of triazamate and how does it exert its insecticidal effect?
A1: Triazamate is an insecticide that acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in insects. [, , , ] This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately paralysis and death of the insect.
Q2: Are there any known instances of insects developing resistance to triazamate? If so, what are the mechanisms?
A2: Yes, resistance to triazamate has been observed in several insect species, notably the peach-potato aphid (Myzus persicae) and the cotton aphid (Aphis gossypii). [, , ] Two main resistance mechanisms have been identified:
- Modified acetylcholinesterase (MACE): This mechanism involves mutations in the AChE gene that reduce the enzyme's sensitivity to inhibition by triazamate. [, , , ]
- Elevated carboxylesterase activity: Increased levels of carboxylesterases, enzymes capable of detoxifying insecticides, can also contribute to triazamate resistance by breaking down the insecticide before it reaches its target. [, , ]
Q3: Are there any environmental concerns associated with the use of triazamate?
A4: While triazamate is generally considered to be a selective insecticide with relatively low toxicity to mammals and beneficial insects, [, ] its potential environmental impact needs careful consideration. Research on the persistence of triazamate in different environmental compartments (soil, water) and its effects on non-target organisms is crucial to assess its long-term ecological impact. []
Q4: How is triazamate typically formulated for agricultural use?
A5: Triazamate is often formulated as an emulsifiable concentrate (EC) for agricultural applications. [, ] These formulations typically contain the active ingredient triazamate along with emulsifiers and solvents to facilitate mixing with water and application as a spray. [, ]
Q5: What analytical techniques are commonly used for the detection and quantification of triazamate residues in food and environmental samples?
A6: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely employed for the sensitive and selective determination of triazamate residues in various matrices, including fruits, vegetables, and soil. [, , ] This technique allows for the separation and identification of triazamate from other compounds in complex matrices and provides accurate quantification at trace levels. [, , ]
Q6: Can you elaborate on the structure-activity relationship (SAR) of triazamate?
A7: While the provided research articles do not go into extensive detail on the SAR of triazamate, it's known that modifications to the carbamate and triazole moieties can significantly influence its insecticidal activity, potency, and selectivity. [] Further research on the SAR of triazamate could lead to the development of analogs with improved efficacy, safety, and environmental profiles.
Q7: Are there any ongoing research efforts to develop new and effective alternatives to triazamate for aphid control?
A8: The widespread development of resistance to conventional insecticides like triazamate has spurred research into novel aphid control strategies. [, ] These include:
- New chemical classes: The search for insecticides with novel modes of action that are less likely to be affected by existing resistance mechanisms is ongoing. []
- Biopesticides: Utilization of natural enemies of aphids, such as parasitic wasps and lady beetles, is gaining increasing attention as a sustainable pest management approach. [, ]
- Integrated Pest Management (IPM): This approach combines different pest control methods, including cultural practices, biological control, and targeted pesticide use, to minimize the reliance on any single method and reduce the risk of resistance development. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



